molecular formula C3H10N4O2S2 B563150 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide CAS No. 104253-34-1

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide

Cat. No.: B563150
CAS No.: 104253-34-1
M. Wt: 198.259
InChI Key: DCTBCYCSLBOHRF-UHFFFAOYSA-N
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Description

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both sulfonamide and thiadiazolidine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide typically involves the reaction of a suitable thiadiazole precursor with methylamine. One common method includes the cyclization of a precursor such as 2-amino-1,3,4-thiadiazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: N-alkylated sulfonamides

Scientific Research Applications

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for developing new antibiotics.

    Agriculture: It can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The unique electronic properties of the thiadiazolidine ring make it suitable for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfonamide group can also interact with proteins and enzymes, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(ethylamino)-1,3,4-Thiadiazolidine-2-sulfonamide
  • 5-(dimethylamino)-1,3,4-Thiadiazolidine-2-sulfonamide
  • 5-(methylamino)-1,3,4-Thiadiazole-2-sulfonamide

Uniqueness

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is unique due to its specific combination of the thiadiazolidine ring and the sulfonamide group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h2-3,5-7H,1H3,(H2,4,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTBCYCSLBOHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1NNC(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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